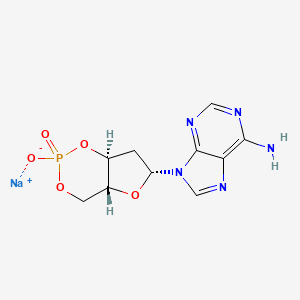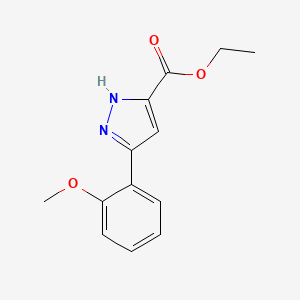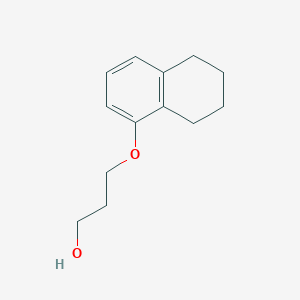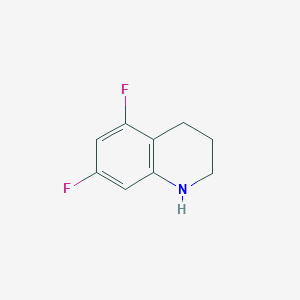
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline
概要
説明
Tetrahydroisoquinolines are a class of organic compounds derived from isoquinoline, a type of nitrogen-containing aromatic compound . They are characterized by a four-membered ring (tetrahydro-) attached to an isoquinoline structure. Fluorinated tetrahydroisoquinolines, such as the one you’re asking about, contain fluorine atoms, which can significantly alter the properties of the compound .
Molecular Structure Analysis
The molecular structure of “5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline” would be characterized by a tetrahydroisoquinoline core with fluorine atoms at the 5 and 7 positions . The presence of these electronegative fluorine atoms could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Tetrahydroisoquinolines can participate in a variety of reactions, including those involving their nitrogen atom or the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and alter its polarity .科学的研究の応用
Tetrahydroisoquinoline in Drug Discovery
Tetrahydroisoquinoline derivatives, including 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline, have been extensively explored for their therapeutic potential across various diseases. The structure of tetrahydroisoquinoline is recognized for its neuroprotective, anti-addictive, and antidepressant properties, making it a valuable entity in neurological and psychological disorder treatments (Antkiewicz‐Michaluk et al., 2018). Furthermore, these compounds have shown promise in anticancer research, with specific derivatives being synthesized for their activity against various cancer targets (Faheem et al., 2021).
Tetrahydroisoquinolines in Therapeutics
A comprehensive review spanning patents from 2010 to 2015 highlights the diverse therapeutic applications of tetrahydroisoquinoline derivatives, including anticancer, antimicrobial, and central nervous system (CNS) disorders. This review underscores the significant impact of these compounds in drug discovery, noting their effectiveness in treating infectious diseases such as malaria, tuberculosis, HIV, and various forms of cancer (Singh & Shah, 2017).
Environmental and Pharmacokinetic Studies
While the focus on this compound primarily revolves around its potential in medicinal chemistry and therapeutic applications, it's also essential to consider the environmental and pharmacokinetic aspects of similar compounds. Studies on the environmental fate and pharmacokinetics of antibacterial agents in aquaculture, for instance, provide valuable insights into the responsible use and management of chemically active substances in various ecosystems (Rigos & Troisi, 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5,7-difluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZPTODWGNKJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260435 | |
| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939758-81-3 | |
| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine](/img/structure/B3169963.png)



![2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester](/img/structure/B3169996.png)


![2',4'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B3170004.png)




![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3170037.png)